molecular formula C17H15FN4O3 B2865480 3-(4-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 879565-00-1

3-(4-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2865480
CAS RN: 879565-00-1
M. Wt: 342.33
InChI Key: RHVKEVMBNVFQHY-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetic compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of purine derivatives and is structurally similar to adenosine.

Scientific Research Applications

Anticonvulsant Activities

Research has explored the synthesis and anticonvulsant activity of related compounds, indicating their potential application in seizure disorders. Analogues with modifications in the imidazole ring of purine showed varied anticonvulsant activities, suggesting the significance of electrostatic isopotential maps in optimizing anticonvulsant activity (Kelley et al., 1995). Additionally, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines and their potent activity against maximal electroshock-induced seizures highlight the role of the 1,2,4-triazolo[4,3-a]pyrazine ring system as a bioisostere of the purine ring for anticonvulsant activity (Kelley et al., 1995).

Synthesis Methodologies

The preparation of related compounds, such as 2,8-disubstituted 1,2,4-triazolo[5,1-i]purines, from diamino-triazolo-pyrimidines illustrates feasible synthesis approaches for complex purine analogues. This methodology opens avenues for creating novel compounds with potential therapeutic applications (Gatta et al., 1994).

Antiviral, Anticancer, and Anti-HIV Activities

Studies on the synthesis and biological evaluation of triazino and triazolo[4,3-e]purine derivatives have revealed their potential in treating various diseases, including cancer and HIV. Some derivatives exhibited considerable anticancer activity against melanoma and breast cancer cell lines, while others showed moderate anti-HIV activity (Ashour et al., 2012).

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3/c1-9-10(2)25-16-19-14-13(22(9)16)15(23)21(17(24)20(14)3)8-11-4-6-12(18)7-5-11/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVKEVMBNVFQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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